molecular formula C29H34N2O7S B1653737 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1926163-09-8

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1653737
CAS No.: 1926163-09-8
M. Wt: 554.7
InChI Key: NSXZJKRLBJZYCH-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid and cysteine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups. The Psi(Me,Me)pro modification refers to a pseudoproline structure, which is used to enhance the solubility and stability of peptides during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:

    Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using tert-butyl (OtBu) to form Fmoc-Asp(OtBu)-OH.

    Formation of Pseudoproline: The cysteine residue is modified to form the Psi(Me,Me)pro structure.

    Coupling Reaction: The protected aspartic acid and modified cysteine are coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: Removal of the Fmoc and OtBu protecting groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Oxidation: Formation of disulfide bonds between cysteine residues under oxidative conditions.

Common Reagents and Conditions

    Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95% in water) for OtBu removal.

    Coupling: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Oxidation: Iodine or air oxidation for disulfide bond formation.

Major Products Formed

    Deprotected Peptides: Resulting from the removal of protecting groups.

    Extended Peptides: Formed by coupling with other amino acids.

    Disulfide-Bridged Peptides: Formed through oxidation of cysteine residues.

Scientific Research Applications

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based therapeutics.

    Medicine: For the design and synthesis of peptide drugs and diagnostic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The OtBu group protects the carboxyl terminus, while the Psi(Me,Me)pro modification enhances solubility and stability. These modifications facilitate the efficient synthesis of peptides with high purity and yield.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OMe: Similar structure but with serine instead of cysteine.

    Fmoc-Asp(OtBu)-Gly(Psi(Me,Me)pro)-OH: Similar structure but with glycine instead of cysteine.

Uniqueness

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature is crucial for the synthesis of peptides and proteins that require disulfide bridges for their structural and functional integrity.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O7S/c1-28(2,3)38-24(32)14-22(25(33)31-23(26(34)35)16-39-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXZJKRLBJZYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

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